4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Description
4-[(3aR,4S,9bS)-8-Chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid (commonly referred to as G-1) is a structurally complex compound featuring a cyclopenta[c]quinoline core fused with a benzoic acid moiety. It is a selective agonist of G protein-coupled estrogen receptor-1 (GPER-1), with demonstrated activity in modulating estrogen signaling pathways . G-1 has been extensively studied in preclinical models, particularly for its role in pain-related aversion and vascular responses, where it elicits biological effects at subnanomolar concentrations . The 8-chloro substituent and stereospecific (3aR,4S,9bS) configuration are critical for its receptor selectivity and potency.
Properties
Molecular Formula |
C19H16ClNO2 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
InChI |
InChI=1S/C19H16ClNO2/c20-13-8-9-17-16(10-13)14-2-1-3-15(14)18(21-17)11-4-6-12(7-5-11)19(22)23/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)/t14-,15+,18+/m0/s1 |
InChI Key |
YWWGHMWJSACFCU-HDMKZQKVSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]quinoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[c]quinoline structure.
Attachment of the benzoic acid moiety: The final step involves the coupling of the chlorinated cyclopenta[c]quinoline with a benzoic acid derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following table summarizes key analogs and their pharmacological profiles:
Structural Analogues
- Substituent Effects on Target Selectivity: The 8-position on the cyclopenta[c]quinoline core is a key determinant of activity. Replacing the chloro group in G-1 with a sulfonamide (e.g., GAT107) shifts target specificity from GPER-1 to α7 nAChR . Benzoic acid vs. Sulfonamide: G-1’s benzoic acid group is essential for GPER-1 binding, while sulfonamide derivatives (e.g., GAT107) favor interactions with α7 nAChR . Aromatic Substituents: The 4-bromophenyl group in GAT107 enhances hydrophobic interactions with α7 nAChR, whereas G-1’s 6-bromo-1,3-benzodioxol-5-yl group optimizes GPER-1 affinity .
- Stereochemical Influence: The (3aR,4S,9bS) configuration in G-1 is critical for maintaining agonist efficacy.
Functional Analogues
- GPER-1 Agonists: G-1 vs. 6120497SRS10: Both act on GPER-1, but 6120497SRS10’s 3-fluorophenyl group improves docking scores (−14.67 vs. −12.1 for G-1) but reduces cellular potency (µM vs. nM EC₅₀) . Scaffold Diversity: Pyrano[3,2-c]quinoline derivatives (e.g., 4-{9-chloro-3,4-dihydro-2H-pyrano...}benzonitrile) lack GPER-1 activity, highlighting the cyclopenta[c]quinoline core’s necessity .
Pharmacological Data
| Parameter | G-1 | GAT107 | 6120497SRS10 |
|---|---|---|---|
| Molecular Weight | 426.88 g/mol | 437.32 g/mol | 379.83 g/mol |
| EC₅₀ (Cellular) | 10–100 nM | N/A (allosteric modulator) | 1–10 µM |
| Selectivity >1000-fold for GPER-1 | Selective for α7 nAChR | Moderate GPER-1 affinity |
Key Research Findings
GPER-1 Specificity : G-1’s selectivity is attributed to its chloro and benzodioxol groups, which form hydrogen bonds with GPER-1’s hydrophobic pocket .
Therapeutic Potential: G-1 modulates pain aversion in the anterior cingulate cortex without affecting sensory thresholds, suggesting non-analgesic applications .
Scaffold Optimization : Substituent variation at the 4-position (e.g., bromophenyl in GAT107) can redirect activity to unrelated targets, underscoring the need for precise medicinal chemistry .
Biological Activity
4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid (CAS No. 956445-03-7) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of cyclopentaquinoline derivatives and exhibits a complex structure characterized by the presence of a chloro substituent and a benzoic acid moiety. Its molecular formula is with a molecular weight of 325.79 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anti-cancer properties and enzyme inhibition capabilities. Below are key findings related to its biological activity:
1. Anticancer Activity
Research indicates that derivatives similar to 4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid exhibit significant cytotoxic effects against different cancer cell lines.
- Mechanism : The compound's mechanism involves the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced proliferation and increased apoptosis in cancer cells. For example, studies have shown that compounds targeting EGFR can induce apoptosis through the activation of caspases .
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity .
- Urease : Inhibition of urease has implications for treating infections caused by urease-producing bacteria. Some derivatives have demonstrated strong inhibitory effects against urease .
Research Findings and Case Studies
Several studies have explored the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
